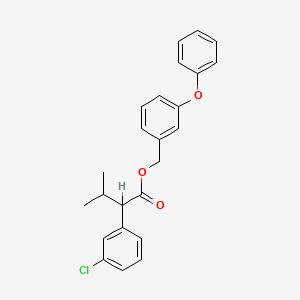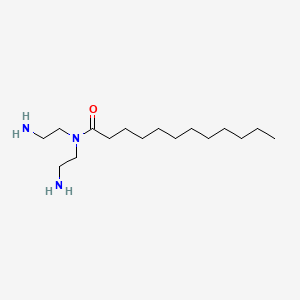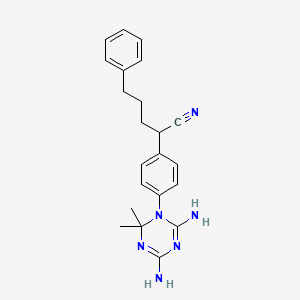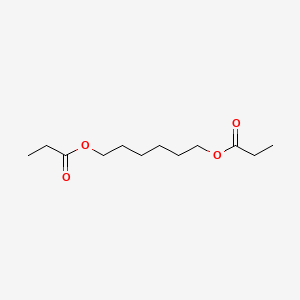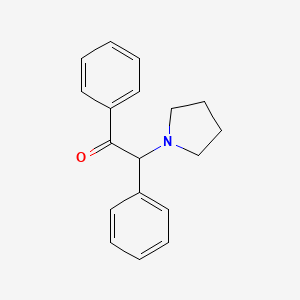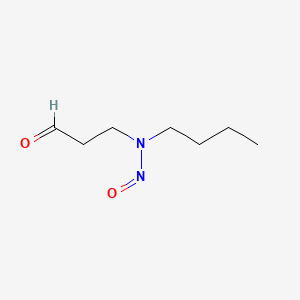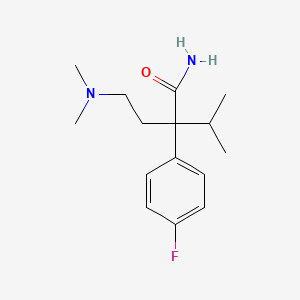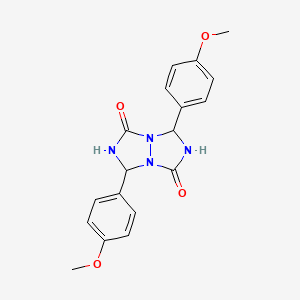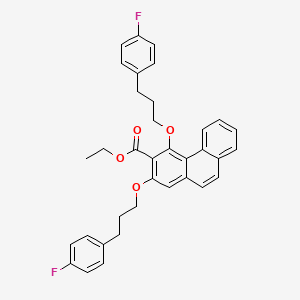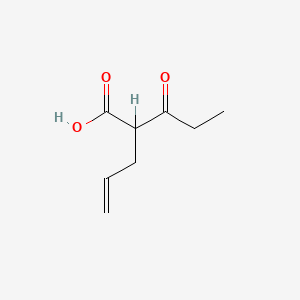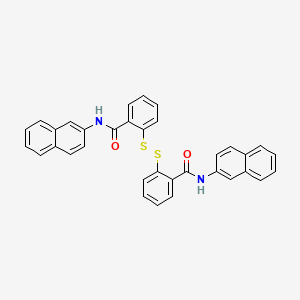
2,2'-Dithiobis(N-(naphth-2-yl)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) is a chemical compound known for its unique structure and properties This compound features a disulfide bond linking two benzamide groups, each substituted with a naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) typically involves the reaction of N-(naphth-2-yl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of thiol groups. For instance, N-(naphth-2-yl)benzamide can be reacted with an oxidizing agent like iodine or hydrogen peroxide in the presence of a base to form the disulfide bond.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of thiols or sulfonic acids, which can interact with proteins and other biomolecules. The aromatic rings can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of a naphthyl group.
2,2’-Dithiobis(benzothiazole): Contains a benzothiazole ring instead of a benzamide group.
N-(naphth-2-yl)benzamide: Lacks the disulfide bond, making it less reactive in redox reactions.
Uniqueness
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) is unique due to its combination of a disulfide bond and naphthyl-substituted benzamide groups. This structure imparts distinct redox properties and the ability to engage in various interactions, making it valuable for diverse applications in research and industry.
Propriétés
Numéro CAS |
2527-65-3 |
|---|---|
Formule moléculaire |
C34H24N2O2S2 |
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
N-naphthalen-2-yl-2-[[2-(naphthalen-2-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H24N2O2S2/c37-33(35-27-19-17-23-9-1-3-11-25(23)21-27)29-13-5-7-15-31(29)39-40-32-16-8-6-14-30(32)34(38)36-28-20-18-24-10-2-4-12-26(24)22-28/h1-22H,(H,35,37)(H,36,38) |
Clé InChI |
GNNYNHXPSRGTGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


